An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid
An In-Depth Technical Guide to the Synthesis and Characterization of 2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel heterocyclic compound, 2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid. This molecule is of significant interest to the pharmaceutical and materials science industries due to its structural similarity to known bioactive benzimidazoles. This document details a proposed synthetic pathway, including a step-by-step experimental protocol, and a thorough discussion of the analytical techniques required for its characterization. The guide is intended for researchers and professionals engaged in the discovery and development of new chemical entities.
Introduction: The Significance of the Benzimidazole Scaffold
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds.[1][2] Its structural resemblance to purine allows it to interact with various biological targets, leading to a broad spectrum of activities, including antimicrobial, antiviral, and anticancer properties. The introduction of a carboxylic acid moiety at the 5-position and a methylamino group at the 2-position of the benzimidazole core, as in 2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid, is anticipated to modulate its physicochemical properties and biological activity, making it a prime candidate for further investigation in drug discovery programs.
Strategic Synthesis Pathway
The synthesis of 2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid can be logically approached through a two-step process starting from the readily available 3,4-diaminobenzoic acid. This strategy involves the formation of a thiourea intermediate followed by a cyclodesulfurization reaction.
Figure 1: Proposed two-step synthesis of the target molecule.
Step 1: Synthesis of the Thiourea Intermediate
The initial step involves the nucleophilic addition of one of the amino groups of 3,4-diaminobenzoic acid to the electrophilic carbon of methyl isothiocyanate. This reaction is typically carried out in a polar solvent at room temperature to yield the N-(2-amino-4-carboxyphenyl)-N'-methylthiourea intermediate.
Step 2: Cyclodesulfurization to the Benzimidazole Core
The second step is the crucial ring-closing reaction. The thiourea intermediate undergoes an intramolecular cyclization with the elimination of hydrogen sulfide. This transformation can be achieved using various desulfurizing agents, such as mercuric oxide (HgO), lead oxide (PbO), or more modern and less toxic reagents. The choice of the desulfurizing agent is critical to ensure a high yield and to minimize side products.
Detailed Experimental Protocol
This section provides a detailed, step-by-step protocol for the synthesis of 2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid.
Materials and Reagents
-
3,4-Diaminobenzoic acid
-
Methyl isothiocyanate
-
Ethanol (absolute)
-
Mercuric oxide (HgO) or other suitable desulfurizing agent
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diatomaceous earth (Celite®)
Synthesis of N-(2-amino-4-carboxyphenyl)-N'-methylthiourea (Intermediate)
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-diaminobenzoic acid (1 equivalent) in absolute ethanol.
-
To this solution, add methyl isothiocyanate (1.1 equivalents) dropwise at room temperature with continuous stirring.
-
Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the precipitated solid is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum to yield the crude thiourea intermediate.
Synthesis of 2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid (Final Product)
-
Suspend the crude N-(2-amino-4-carboxyphenyl)-N'-methylthiourea (1 equivalent) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Add a desulfurizing agent, for example, mercuric oxide (2 equivalents), to the suspension.
-
Reflux the mixture with vigorous stirring for 4-8 hours. Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth (Celite®) to remove the insoluble mercury sulfide.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to afford 2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid as a solid.
Physicochemical Characterization
The structural confirmation and purity assessment of the synthesized 2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid are paramount. The following analytical techniques are essential for its complete characterization.
Physical Properties
| Property | Value |
| Molecular Formula | C₉H₉N₃O₂[3] |
| Molecular Weight | 191.19 g/mol [3] |
| Appearance | Off-white to pale yellow solid (Predicted) |
| Melting Point | >300 °C (Predicted) |
| Solubility | Sparingly soluble in water, soluble in DMSO and DMF (Predicted) |
Spectroscopic Data (Predicted)
Due to the absence of direct experimental data in the searched literature, the following spectroscopic characteristics are predicted based on the analysis of closely related benzimidazole derivatives, particularly 2-amino-1H-benzimidazole-5-carboxylic acid.[4][5][6]
4.2.1. ¹H NMR Spectroscopy (400 MHz, DMSO-d₆)
The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons of the benzimidazole ring, the methyl group, and the exchangeable protons of the amino and carboxylic acid groups.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH |
| ~11.5 | br s | 1H | Benzimidazole N-H |
| ~7.8 | s | 1H | H-4 |
| ~7.6 | d | 1H | H-6 |
| ~7.3 | d | 1H | H-7 |
| ~6.5 | br s | 1H | -NHCH₃ |
| ~2.9 | s | 3H | -CH₃ |
4.2.2. ¹³C NMR Spectroscopy (100 MHz, DMSO-d₆)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | -COOH |
| ~155 | C-2 |
| ~140 | C-7a |
| ~135 | C-3a |
| ~125 | C-5 |
| ~120 | C-6 |
| ~115 | C-4 |
| ~110 | C-7 |
| ~28 | -CH₃ |
4.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | N-H and O-H stretching |
| 3100-3000 | Medium | Aromatic C-H stretching |
| 2950-2850 | Medium | Aliphatic C-H stretching |
| ~1700 | Strong | C=O stretching (carboxylic acid) |
| ~1620 | Strong | C=N stretching (imidazole) |
| 1600-1450 | Medium | Aromatic C=C stretching |
| ~1250 | Strong | C-N stretching |
4.2.4. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the synthesized compound.
| m/z | Assignment |
| 191 | [M]⁺ (Molecular ion) |
| 146 | [M - COOH]⁺ |
Conclusion
This technical guide outlines a robust and logical synthetic pathway for the preparation of 2-(Methylamino)-1H-benzo[d]imidazole-5-carboxylic acid. The proposed two-step synthesis, starting from 3,4-diaminobenzoic acid, is a feasible and efficient method for obtaining this novel compound. The detailed characterization protocol, including predicted spectroscopic data, provides a solid framework for the verification of the final product. The availability of this guide will facilitate further research into the biological activities and potential applications of this promising benzimidazole derivative.
References
-
Bhat, M., & Poojary, B. (2017). One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. MOJ Biorg Org Chem, 1(4), 113-116. Retrieved from [Link]
-
Kadhim, A. C. K. (2018). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst. Oriental Journal of Chemistry, 34(4). Retrieved from [Link]
-
Lee, C. K., & Lee, I.-S. H. (2008). NMR STUDIES OF 2-ARYL DERIVATIVES OF BENZIMIDAZOLE, BENZIMIDAZOLIUM ION, AND BENZIMIDAZOLINE. Journal of the Korean Chemical Society, 52(5), 523-530. Retrieved from [Link]
-
Moore, M. L., & Crossley, F. S. (1941). METHYL ISOTHIOCYANATE. Organic Syntheses, 21, 81. doi:10.15227/orgsyn.021.0081. Retrieved from [Link]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]
-
Sriram, R., Sapthagiri, R., & Ravi, A. (2015). Novel Synthesis and Characterization of 2-Aminobenzimidazole Derivative. SOJ Mater Sci Eng, 3(2), 1-4. Retrieved from [Link]
-
Swadi, R. S., Saud, K. S., & Al-Maliki, A. D. M. (n.d.). Mass spectrum of benzimidazole-5-carboxylic acid, 2-methyl-1-phenyl. ResearchGate. Retrieved from [Link]
-
Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Retrieved from [Link]
-
Various Authors. (2016). study of mass spectra of benzimidazole derivatives. International Journal of Development Research, 6(4), 7295-7298. Retrieved from [Link]
-
Various Authors. (2022). 13 C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. MDPI. Retrieved from [Link]
-
Various Authors. (n.d.). 13-C NMR Chemical Shift Table.pdf. Retrieved from [Link]
-
Various Authors. (n.d.). Methods for Synthesizing Benzimidazole Carboxylic Acids. ResearchGate. Retrieved from [Link]
-
Various Authors. (n.d.). SYNTHESIS, REACTIONS, AND PHARMACOLOGICAL APPLICATIONS OF 2-AMINOBENZIMIDAZOLES: AN UPDATE. ResearchGate. Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. <sup>1</sup>H and <sup>13</sup>C NMR spectra of condensed benzimidazole and imidazobenzodiazepines - Arabian Journal of Chemistry [arabjchem.org]
- 3. bcc.bas.bg [bcc.bas.bg]
- 4. 2-AMINO-1H-BENZIMIDAZOLE-5-CARBOXYLIC ACID | 76391-97-4 [chemicalbook.com]
- 5. orientjchem.org [orientjchem.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
